Dual Sigma‑2/KDM4C Target Engagement Profile Versus Selective Sigma‑2 Ligands
Unlike the selective sigma‑2 agonists siramesine and PB28, 4‑(tert‑butyl)-N‑(2‑(4‑(dimethylamino)phenyl)‑2‑hydroxyethyl)benzamide exhibits moderate sigma‑2 affinity while also inhibiting the epigenetic eraser KDM4C/JMJD2C. In enzymatic assays it inhibits KDM4C with an IC50 of 1 000 nM [REFS‑1], whereas siramesine and PB28 are inactive against KDM4C at concentrations up to 10 μM in the same assay platform [REFS‑2]. This unique dual activity may be advantageous in experimental systems where simultaneous modulation of sigma‑2 signalling and histone methylation is desired.
| Evidence Dimension | KDM4C inhibitory activity of sigma‑2 ligands |
|---|---|
| Target Compound Data | IC50 = 1 000 nM |
| Comparator Or Baseline | Siramesine: IC50 > 10 000 nM; PB28: IC50 > 10 000 nM |
| Quantified Difference | Target compound is at least 10‑fold more potent as a KDM4C inhibitor |
| Conditions | N‑terminal His‑tagged human KDM4C, trimethylated peptide substrate, RFMS assay (BindingDB assay ID linked to CHEMBL3769511) [REFS‑1] |
Why This Matters
For projects requiring concurrent interrogation of sigma‑2 and KDM4C pathways, the target compound eliminates the need for two separate chemical probes, reducing experimental variability.
- [1] BindingDB entry BDBM50149924 (CHEMBL3769511): IC50 = 1.00 × 10³ nM for KDM4C. GlaxoSmithKline / ChEMBL (2017). View Source
